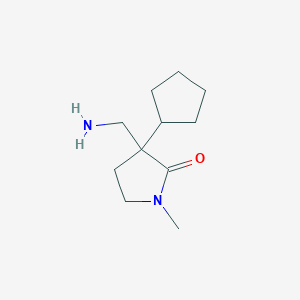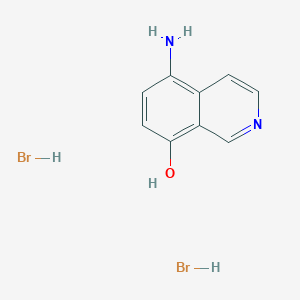
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions, a hydroxyl group at the 3rd position, and a dihydroindolone structure. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable indole precursor followed by hydroxylation and reduction steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various dihydro derivatives.
Applications De Recherche Scientifique
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs with antiviral, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Difluoroindole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxyindole: Does not have fluorine atoms, affecting its interaction with molecular targets.
2,3-Dihydroindolone: Lacks both fluorine atoms and the hydroxyl group, leading to distinct properties.
Uniqueness
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H5F2NO2 |
|---|---|
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
6,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13) |
Clé InChI |
LYLVQOXHLOPVMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(C(=O)N2)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
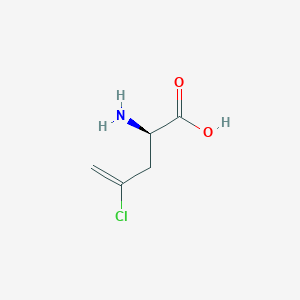

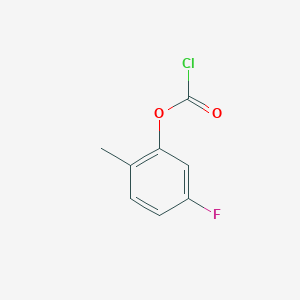
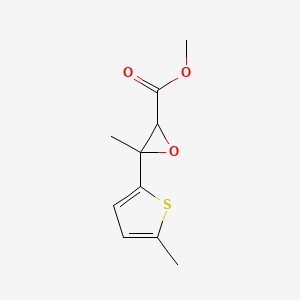
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
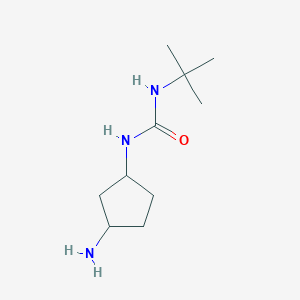
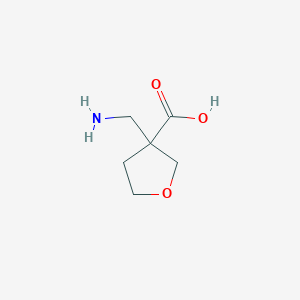
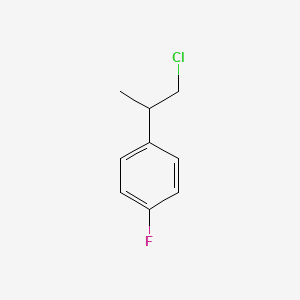
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

